molecular formula C19H14BrClN2O5 B10888973 (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B10888973
M. Wt: 465.7 g/mol
InChI Key: YNZKQKJDYNCBQI-WUXMJOGZSA-N
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Description

(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, cyano, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, including halogenation, nitration, and coupling reactions. The specific conditions for each step can vary, but common reagents include bromine, chlorine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms, along with the cyano and methoxyphenyl groups, makes (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid unique

Properties

Molecular Formula

C19H14BrClN2O5

Molecular Weight

465.7 g/mol

IUPAC Name

2-[2-bromo-6-chloro-4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C19H14BrClN2O5/c1-27-14-4-2-13(3-5-14)23-19(26)12(9-22)6-11-7-15(20)18(16(21)8-11)28-10-17(24)25/h2-8H,10H2,1H3,(H,23,26)(H,24,25)/b12-6+

InChI Key

YNZKQKJDYNCBQI-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N

Origin of Product

United States

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